Cas no 898135-66-5 (5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid)
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-((4-fluorobenzyl)oxy)benzoic acid
- 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid
- 898135-66-5
- STK501006
- CS-0321942
- H24974
- BBL036969
- AKOS000103524
- ALBB-009083
- 5-chloro-2-[(4-fluorophenyl)methoxy]benzoic Acid
- 5-Chloro-2-((4-fluorobenzyl)oxy)benzoicacid
- VS-13802
- MFCD08098482
- 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid
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- MDL: MFCD08098482
- Inchi: 1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
- InChI Key: FZIHIQSGPAOFJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)OCC1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 280.0302500Da
- Monoisotopic Mass: 280.0302500Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.5Ų
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040107-500mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid |
898135-66-5 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | C023180-250mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic Acid |
898135-66-5 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C023180-500mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic Acid |
898135-66-5 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | C023180-1000mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic Acid |
898135-66-5 | 1g |
$ 480.00 | 2022-06-06 | ||
| abcr | AB407125-500 mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid |
898135-66-5 | 500MG |
€195.40 | 2022-05-20 | ||
| abcr | AB407125-1 g |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid |
898135-66-5 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB407125-5 g |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid |
898135-66-5 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB407125-10 g |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid |
898135-66-5 | 10g |
€1074.00 | 2023-04-25 | ||
| abcr | AB407125-500mg |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid; . |
898135-66-5 | 500mg |
€205.00 | 2025-04-15 | ||
| abcr | AB407125-1g |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid; . |
898135-66-5 | 1g |
€237.00 | 2025-04-15 |
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid Suppliers
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid (CAS No. 898135-66-5): An Overview of Its Structure, Properties, and Applications
5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid (CAS No. 898135-66-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound is characterized by its complex molecular architecture, which includes a chloro-substituted benzene ring, a fluorinated benzyl group, and a carboxylic acid moiety. These structural features contribute to its diverse chemical properties and biological activities.
The molecular formula of 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid is C14H10ClFNO3, with a molecular weight of approximately 287.67 g/mol. The compound's structure can be represented as:
C6H4Cl-2-O-C6H4F-CH2-COOH
This structure highlights the presence of a chloro-substituted phenyl ring at the 5-position, a fluorinated benzyl group at the 2-position, and a carboxylic acid group at the terminal end. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it an interesting subject for both academic and industrial research.
In terms of physical properties, 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid is a white crystalline solid with a melting point ranging from 130 to 132°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The chemical reactivity of 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid is influenced by its functional groups. The carboxylic acid group can participate in esterification, amide formation, and other nucleophilic acyl substitution reactions. The chloro-substituted phenyl ring and the fluorinated benzyl group can undergo substitution reactions, making this compound a versatile starting material for the synthesis of more complex molecules.
In the realm of pharmaceutical research, 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid has shown promise as a potential lead compound for drug discovery. Recent studies have explored its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, one study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages.
In another study published in the European Journal of Medicinal Chemistry, researchers investigated the anti-cancer potential of 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid. The results showed that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action involves inducing apoptosis through the activation of caspase pathways and the downregulation of key oncogenes such as Bcl-2 and c-Myc.
Beyond its direct biological activities, 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid has also been used as a building block for the synthesis of more complex drug molecules. Its unique structural features make it an excellent starting material for the development of prodrugs and targeted drug delivery systems. For example, researchers have synthesized prodrugs by conjugating this compound with amino acids or peptides to enhance its bioavailability and reduce side effects.
In addition to its pharmaceutical applications, 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid has found use in other areas such as materials science and analytical chemistry. Its high thermal stability and good solubility in organic solvents make it suitable for use as a dopant or additive in polymer synthesis and as a reference standard in chromatographic analyses.
The synthesis of 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid typically involves multi-step procedures that include functional group transformations and coupling reactions. One common synthetic route involves the reaction of 5-chlorosalicylic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. This reaction forms an ether linkage between the phenolic hydroxyl group and the benzyl bromide moiety. Subsequent purification steps using column chromatography or recrystallization yield high-purity product.
In conclusion, 5-Chloro-2-(4-fluorobenzyl)oxybenzoic Acid (CAS No. 898135-66-5) is a multifaceted compound with a rich array of chemical properties and biological activities. Its unique structure makes it an attractive candidate for various applications in pharmaceutical research, materials science, and analytical chemistry. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, further solidifying its importance in these fields.
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